molecular formula C23H23N3O3 B2422021 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 315237-42-4

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

Katalognummer: B2422021
CAS-Nummer: 315237-42-4
Molekulargewicht: 389.455
InChI-Schlüssel: UNPHUSNHPAVZAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one , also known by its IUPAC name, exhibits a complex structure with potential biological significance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Composition

  • Molecular Formula : C23H23N3O3
  • Molecular Weight : 389.455 g/mol
  • Purity : Typically around 95%.

Structural Features

The compound includes:

  • A benzodiazole moiety, which is often associated with biological activity.
  • A chromenone structure that contributes to its pharmacological properties.
  • A piperidine group that may enhance bioavailability and modulate interactions with biological targets.

Research indicates that this compound may interact with various biomolecules, influencing enzyme activity and cellular signaling pathways. Its structural components suggest potential mechanisms such as:

  • Enzyme Inhibition : The benzodiazole moiety may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine group could facilitate interactions with cell surface receptors, altering physiological responses.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, analogs of this compound have demonstrated significant inhibition of cancer cell proliferation in vitro. Specific findings include:

CompoundIC50 (µM)Target
Analog 13.60Tyrosinase Inhibition
Analog 254.81Tyrosinase Inhibition
Analog 357.40Tyrosinase Inhibition

These results indicate that the compound may possess similar anticancer efficacy by inhibiting critical enzymes involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested through various assays. It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Experimental Findings

  • Cell Viability Assays :
    • In experiments using B16F10 melanoma cells, the compound was tested for cytotoxicity across multiple concentrations. Results indicated a lack of significant cytotoxicity at concentrations ≤20 µM over 48 and 72 hours .
  • Tyrosinase Inhibition :
    • The compound's analogs were evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin production. Results showed potent inhibition, suggesting potential applications in skin-related therapies .
  • Antioxidant Activity :
    • The antioxidant efficacy of the compound was assessed using DPPH and ABTS radical scavenging assays. Some analogs demonstrated comparable antioxidant activity to vitamin C, indicating potential protective effects against oxidative stress .

Eigenschaften

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14-8-10-26(11-9-14)13-17-20(27)7-6-15-12-16(23(28)29-21(15)17)22-24-18-4-2-3-5-19(18)25-22/h2-7,12,14,27H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPHUSNHPAVZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.